molecular formula C15H11NO2 B12482571 3-Phenyl-1,3-dihydroquinoline-2,4-dione

3-Phenyl-1,3-dihydroquinoline-2,4-dione

Cat. No.: B12482571
M. Wt: 237.25 g/mol
InChI Key: IPYIJVQAAGLSKC-UHFFFAOYSA-N
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Description

3-Phenylquinoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities, making them important in the development of new therapeutic agents . The structure of 3-Phenylquinoline-2,4(1H,3H)-dione consists of a quinoline core with a phenyl group at the 3-position and two keto groups at the 2 and 4 positions.

Preparation Methods

The synthesis of 3-Phenylquinoline-2,4(1H,3H)-dione can be achieved through various synthetic routes. One common method involves the Skraup synthesis, which is a classical method for the preparation of quinoline derivatives . This method typically involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene. Another method is the Doebner-Von Miller synthesis, which involves the condensation of aniline with α,β-unsaturated aldehydes . Industrial production methods often utilize catalytic systems to improve the efficiency and yield of the reactions .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that derivatives of 3-phenyl-1,3-dihydroquinoline-2,4-dione exhibit significant anticancer properties. For instance, a study demonstrated that certain derivatives showed antiproliferative effects on various cancer cell lines, including prostate carcinoma and lung carcinoma. Specifically, compounds with specific aryl substitutions displayed enhanced activity compared to their original quinoline structures .

Mechanism of Action
The anticancer activity is often attributed to the ability of these compounds to induce oxidative stress and apoptosis in cancer cells. They may also inhibit key enzymes involved in cancer progression, making them potential candidates for drug development .

Case Study: Tetrahydroquinolines
A notable case study involved synthesizing tetrahydroquinolines derived from this compound. These compounds were tested against several cancer cell lines, revealing that modifications at the phenyl ring significantly influenced their bioactivity. The most effective compounds maintained a balance between solubility and metabolic stability .

Antimicrobial Properties
Compounds similar to this compound have been reported to possess antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi, which is crucial in developing new antibiotics .

Anti-inflammatory Effects
In addition to their antimicrobial properties, some derivatives have shown anti-inflammatory effects. This activity is essential for treating conditions characterized by chronic inflammation, such as arthritis and other autoimmune diseases .

Material Science Applications

Luminescent Materials
The unique structural properties of this compound make it suitable for applications in material science, particularly as luminescent materials. These compounds can be integrated into sensors and organic light-emitting diodes (OLEDs) due to their photophysical properties .

Table: Summary of Applications

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAnticancer agentsSignificant antiproliferative effects observed
Antimicrobial agentsInhibition of bacterial and fungal growth
Anti-inflammatory drugsReduction in inflammatory markers
Material ScienceLuminescent materialsEffective in sensors and OLEDs

Comparison with Similar Compounds

3-Phenylquinoline-2,4(1H,3H)-dione can be compared with other similar compounds, such as:

The uniqueness of 3-Phenylquinoline-2,4(1H,3H)-dione lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives.

Biological Activity

3-Phenyl-1,3-dihydroquinoline-2,4-dione, a compound belonging to the quinoline family, exhibits a variety of biological activities that make it a subject of interest in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Overview of this compound

Molecular Characteristics:

  • Molecular Formula: C15H11NO2
  • Molecular Weight: 237.25 g/mol
  • IUPAC Name: 3-phenyl-1H-quinoline-2,4-dione
  • Canonical SMILES: C1=CC=C(C=C1)C2C(=O)C3=CC=CC=C3NC2=O

This compound is synthesized through various methods, including the Skraup synthesis, which is a classical approach for preparing quinoline derivatives. Its unique structure contributes to its reactivity and biological activity compared to other quinoline derivatives.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. In a study assessing its efficacy against various bacterial strains, the compound showed promising results:

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1832 µg/mL
Escherichia coli1564 µg/mL
Pseudomonas aeruginosa2016 µg/mL

These findings suggest that the compound could be developed into a therapeutic agent for treating bacterial infections .

Antifungal and Antimalarial Properties

In addition to antibacterial activity, this compound has shown antifungal and antimalarial effects. Studies have indicated that the compound inhibits the growth of various fungi and exhibits activity against Plasmodium species responsible for malaria. The mechanism appears to involve interference with cellular metabolism and replication pathways .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound inhibits key enzymes such as topoisomerases and kinases involved in DNA replication and cell signaling.
  • Reactive Oxygen Species (ROS) Generation: It induces oxidative stress in microbial cells by generating reactive oxygen species, leading to cell death.
  • Membrane Disruption: The compound can disrupt microbial cell membranes, enhancing its antibacterial efficacy .

Case Studies

Several studies have investigated the therapeutic potential of this compound:

Study 1: Antimicrobial Efficacy
A study published in Pharmaceutical Biology assessed the antimicrobial activity of synthesized derivatives of quinoline compounds, including this compound. Results indicated that modifications to the phenyl ring significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .

Study 2: Anticancer Potential
Another investigation explored the anticancer properties of quinoline derivatives. The study found that this compound exhibited cytotoxic effects on cancer cell lines through apoptosis induction mechanisms. The IC50 values were determined to be in the low micromolar range for several cancer types .

Properties

Molecular Formula

C15H11NO2

Molecular Weight

237.25 g/mol

IUPAC Name

3-phenyl-1H-quinoline-2,4-dione

InChI

InChI=1S/C15H11NO2/c17-14-11-8-4-5-9-12(11)16-15(18)13(14)10-6-2-1-3-7-10/h1-9,13H,(H,16,18)

InChI Key

IPYIJVQAAGLSKC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)C3=CC=CC=C3NC2=O

Origin of Product

United States

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